1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Overview
Description
“1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17N5 . It has an average mass of 231.297 Da and a monoisotopic mass of 231.148392 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methylpyrazolo [1,5- a ]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo [1,5- a ]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis
The molecular structure of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” can be confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” can be inferred from its molecular structure. It has a molecular weight of 231.297 g/mol .Scientific Research Applications
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Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates
- Application: This compound is used in the synthesis of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
- Method: The synthesis involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and conversion via nitrile intermediates to the corresponding amidoximes and amidines .
- Results: The cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5 …
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4 …
- Application: This compound is used in the development of potential therapeutic agents .
- Method: The compound was tested for its inhibitory effect .
- Results: All the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
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1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride
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Synthesis of carboxyl- or alkoxycarbonyl-functionalized azolopyrazines
- Application: This compound is used in the synthesis of carboxyl- or alkoxycarbonyl-functionalized azolopyrazines .
- Method: The synthesis involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and conversion via nitrile intermediates to the corresponding amidoximes and amidines .
- Results: The cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
Future Directions
properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(13)3-6-16/h4,7-8,10H,2-3,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUJLUKUCQPVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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